molecular formula C10H12N6O2 B13368363 N-(6-methoxypyridin-3-yl)-3-(1H-tetrazol-1-yl)propanamide

N-(6-methoxypyridin-3-yl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B13368363
M. Wt: 248.24 g/mol
InChI Key: WFFNJSUFQIZMSD-UHFFFAOYSA-N
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Description

N-(6-methoxy-3-pyridinyl)-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridine ring, a methoxy group, and a tetraazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-pyridinyl)-3-(1H-tetraazol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the methoxy group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.

    Amide Formation: The final step involves coupling the pyridine and tetraazole intermediates through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-3-pyridinyl)-3-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of N-(6-hydroxy-3-pyridinyl)-3-(1H-tetraazol-1-yl)propanamide.

    Reduction: Formation of N-(6-methoxy-3-pyridinyl)-3-(1H-tetraazol-1-yl)propanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-pyridinyl)-3-(1H-tetraazol-1-yl)propanamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-3-pyridinyl)-3-(1H-tetrazol-1-yl)butanamide
  • N-(6-methoxy-3-pyridinyl)-3-(1H-tetrazol-1-yl)pentanamide

Uniqueness

N-(6-methoxy-3-pyridinyl)-3-(1H-tetraazol-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. Its methoxy group, pyridine ring, and tetraazole ring together create a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H12N6O2/c1-18-10-3-2-8(6-11-10)13-9(17)4-5-16-7-12-14-15-16/h2-3,6-7H,4-5H2,1H3,(H,13,17)

InChI Key

WFFNJSUFQIZMSD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCN2C=NN=N2

Origin of Product

United States

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